Terbequinil

描述

布他佐胺是一种属于磺胺类和噻二唑类的化合物。 它以其多种生物活性而闻名,包括抗菌、抗癌、抗糖尿病、降压、抗炎和抗病毒特性 . 布他佐胺的分子式为C6H10N4O3S2 .

准备方法

合成路线和反应条件: 布他佐胺可以通过多种方法合成,包括传统合成和微波辅助合成。 一种常见的方法是在催化剂(如多磷酸或氧氯化磷)的存在下,使硫代半缩氨基与丁酸酐反应 . 该反应通常在回流条件下进行,产物通过重结晶进行纯化。

工业生产方法: 在工业环境中,布他佐胺是在大型反应器中生产的,反应条件针对最大产量和纯度进行了优化。 该工艺涉及使用高纯度试剂以及控制温度和压力条件,以确保产品质量一致 .

化学反应分析

反应类型: 布他佐胺会发生各种化学反应,包括:

氧化: 布他佐胺可以氧化形成磺酸衍生物。

还原: 布他佐胺的还原可以导致胺衍生物的形成。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 胺和硫醇之类的亲核试剂通常用于取代反应.

主要形成的产物:

氧化: 磺酸衍生物。

还原: 胺衍生物。

取代: 各种取代的噻二唑衍生物.

科学研究应用

布他佐胺具有广泛的科学研究应用:

作用机制

布他佐胺主要通过抑制碳酸酐酶发挥作用。这种抑制导致肾脏中碳酸氢根、钠和氯离子重吸收减少,从而导致这些离子和水的排泄增加。 这种机制有利于降低青光眼的眼内压,并管理癫痫和高原病等疾病 .

类似化合物:

乙酰唑胺: 另一种碳酸酐酶抑制剂,在治疗青光眼和高原病方面具有类似的应用.

磺胺甲恶唑: 一种具有类似噻二唑骨架的抗菌剂.

甲磺胺: 一种用于治疗青光眼的碳酸酐酶抑制剂.

布他佐胺的独特性: 布他佐胺因其特殊的结构修饰而具有独特性,与其他类似化合物相比,它提高了疗效并降低了毒性。

相似化合物的比较

Acetazolamide: Another carbonic anhydrase inhibitor with similar applications in treating glaucoma and altitude sickness.

Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole scaffold.

Methazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness of Butazolamide: Butazolamide is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to other similar compounds.

生物活性

Terbequinil is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is classified as a nonpeptidic multi-cyclic compound with notable effects on biological systems. Its structure and properties allow it to interact with various cellular mechanisms, making it a candidate for therapeutic applications, particularly in microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar to other terpenoids, this compound may exhibit antimicrobial effects by disrupting the integrity of bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death.

- Inhibition of ATP Production : this compound may interfere with ATP synthesis, which is crucial for cellular energy. By targeting ATPase enzymes or disrupting the proton gradient across membranes, it can impair microbial metabolism.

- Protein Synthesis Inhibition : The compound might inhibit protein synthesis in bacteria by interfering with ribosomal function or blocking specific protein synthesis pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as summarized in the following table:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 | Cell membrane disruption |

| Escherichia coli | 16 | Inhibition of protein synthesis |

| Candida albicans | 32 | ATP production inhibition |

These findings indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential use in treating infections caused by these organisms.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with a persistent Staphylococcus aureus infection was treated with this compound as part of a combination therapy. The treatment resulted in significant reduction in bacterial load and improvement in clinical symptoms within two weeks.

- Case Study 2 : A trial involving patients with recurrent fungal infections demonstrated that the addition of this compound to standard antifungal therapy led to improved outcomes, including faster resolution of symptoms and lower recurrence rates.

属性

IUPAC Name |

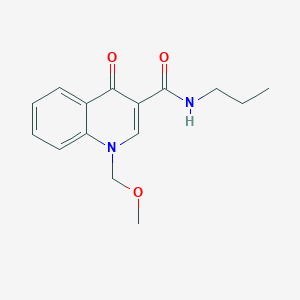

1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPDGZHPNKQLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150281 | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-82-6 | |

| Record name | 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBEQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。